H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl is a peptide consisting of five amino acids: isoleucine, glycine, leucine, and methionine. This compound is a synthetic product derived from solid-phase peptide synthesis techniques. Peptides like H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl are of significant interest in biochemical research and therapeutic applications due to their structural and functional properties.
The compound can be synthesized using various methods, primarily focusing on solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support, facilitating purification and yield improvements. SPPS is widely used in both academic and industrial settings for peptide synthesis, particularly for therapeutic peptides .
H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl belongs to the class of peptides, specifically categorized as a cyclic or linear peptide depending on the synthesis method. It is a non-cyclic peptide composed of hydrophobic and polar amino acids, which influences its solubility and biological activity.
The primary method for synthesizing H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl is through solid-phase peptide synthesis. This process involves the following steps:
The molecular structure of H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl can be represented as follows:
The specific arrangement of amino acids affects the peptide's conformation and biological function. The presence of hydrophobic residues like isoleucine and leucine contributes to its stability in aqueous environments.
The synthesis of H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl involves several key reactions:
The mechanism by which H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl exerts its biological effects typically involves interactions with specific receptors or enzymes in biological systems.
Studies indicate that peptides with similar sequences can modulate various physiological processes, including metabolism and cell signaling pathways.
H-Isoleucine-Isoleucine-Glycine-Leucine-Methionine-Hydroxyl has several applications in scientific research:
N-terminal methionine excision (NME) is an essential co-translational modification catalyzed by methionine aminopeptidases (MetAPs). This process enables the maturation of >60% of eukaryotic proteins by removing the initiator methionine (iMet) when the penultimate residue (P1') possesses a small radius of gyration. For the pentapeptide H-Ile-Ile-Gly-Leu-Met-OH (CID: 10816380), the N-terminal methionine must be excised to expose the subsequent isoleucine residue, enabling potential downstream modifications or functional maturation [3] [7]. This cleavage is critical for:
Table 1: Key Enzymes in Eukaryotic N-Terminal Processing
Enzyme | Function | Impact on Substrate Proteins |
---|---|---|
Methionine Aminopeptidase (MetAP) | Cleaves iMet from nascent chains | Exposes mature N-terminus for downstream modifications |
N-Myristoyltransferase (NMT) | Adds myristate to exposed glycine | Mediates membrane association and signaling |
N-Acetyltransferases (NATs) | Acetylates specific N-terminal residues | Regulates protein stability and interactions |
Eukaryotes express two MetAP isoforms with distinct substrate preferences:
For H-Ile-Ile-Gly-Leu-Met-OH, both isoforms exhibit severely reduced activity due to the bulky isoleucine at P1' (position +1 relative to iMet). Experimental studies confirm that neither native MetAP1 nor MetAP2 efficiently cleaves iMet when P1' is isoleucine, leucine, or phenylalanine. Notably, engineered MetAP mutants (e.g., M329A in yeast MetAP1) enhance catalytic efficiency by 1.5-fold for such challenging substrates, enabling cleavage of Ile-Ile sequences [7].
Table 2: MetAP Isoform Specificity Toward P1' Residues
P1' Residue | MetAP1 Efficiency | MetAP2 Efficiency | H-Ile-Ile-Gly-Leu-Met-OH Cleavage |
---|---|---|---|
Gly/Ala/Ser | High | High | Not applicable |
Pro/Val | Moderate | Moderate-High | Not applicable |
Isoleucine | Very Low | Low | Inefficient (requires mutants) |
Lys/Asp/Glu | None | None | None |
MetAPs recognize a substrate’s N-terminal pentapeptide sequence (P1 to P5'), with P1' exerting maximal influence:
Table 3: Position-Specific Tolerance in MetAP Catalytic Sites
Position | Residue in H-Ile-Ile-Gly-Leu-Met-OH | Structural Constraint | Catalytic Impact |
---|---|---|---|
P1' | Isoleucine | Steric exclusion | Severe impairment |
P2' | Isoleucine | Hydrophobic pocket | Moderate binding affinity |
P3' | Glycine | Flexible linker | Minor enhancement |
P4' | Leucine | Surface interaction | Neutral |
P5' | Methionine | Solvent-exposed | Neutral |
Proline at P2' induces unique structural constraints due to its cyclic side chain:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7